molecular formula C14H14ClNO2S B11838325 Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11838325
M. Wt: 295.8 g/mol
InChI Key: SQJWOAIIROMTOI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate, a compound belonging to the thiophene family, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₂ClN₁O₂S
  • Molecular Weight : 281.76 g/mol
  • Melting Point : 110°C to 114°C
  • CAS Number : 65234-09-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibition.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Bactericidal Concentration (MBC) : The MBC values were found to be comparable, indicating potent bactericidal activity .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Study on Antifungal Activity

A study evaluated the antifungal efficacy of the compound against Candida albicans. The results indicated that the compound had an MIC of ≤0.25 μg/mL, showcasing its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications at the phenyl ring significantly influence biological activity. The presence of the chloro group enhances antimicrobial potency, while variations in the thiophene moiety can affect solubility and bioavailability .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₂ClN₁O₂S
Molecular Weight281.76 g/mol
Melting Point110°C to 114°C
CAS Number65234-09-5
MIC (against S. aureus)0.22 - 0.25 μg/mL
MIC (against C. albicans)≤0.25 μg/mL

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

ethyl 2-amino-4-(4-chloro-3-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-10(7-19-13(12)16)9-4-5-11(15)8(2)6-9/h4-7H,3,16H2,1-2H3

InChI Key

SQJWOAIIROMTOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)C)N

Origin of Product

United States

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